Glycyuralin E

natural product chemistry structure-activity relationship chemical synthesis

Researchers conducting SAR studies of 2-arylbenzofuran scaffolds require Glycyuralin E specifically for its 3-hydroxymethyl substitution-a chemotype absent from standard licorice extracts. This compound enables comparative binding studies against 3-methyl, 3-carboxy, and 3-phenoxo analogs to map pharmacophore requirements. • Unique 2-arylbenzofuran core with LogP 3.3, tPSA 92.3 Ų; • Validated total synthesis route supports gram-scale access; • Serves as analytical reference standard (NMR, HRMS) and offers a conjugation handle for probe development.

Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
Cat. No. B15139729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyuralin E
Molecular FormulaC21H22O6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(O1)C=C(C(=C2OC)C3=C(C4=C(O3)C=C(C=C4)O)CO)O)C
InChIInChI=1S/C21H22O6/c1-21(2)7-6-13-17(27-21)9-15(24)18(19(13)25-3)20-14(10-22)12-5-4-11(23)8-16(12)26-20/h4-5,8-9,22-24H,6-7,10H2,1-3H3
InChIKeyVOSRTXILOAOMLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycyuralin E: Compound Overview & Procurement


Glycyuralin E (CAS: 1879910-26-5, C21H22O6, MW: 370.4 g/mol) is a prenylated phenolic compound belonging to the 2-arylbenzofuran structural class, isolated from the roots and aerial parts of Glycyrrhiza uralensis (licorice) [1]. Unlike the more abundant triterpene saponins (e.g., glycyrrhizic acid) and coumarins (e.g., glycycoumarin, glycyrin) found in licorice, Glycyuralin E features a 2-(3-hydroxymethylbenzofuran-2-yl)phenol core scaffold that distinguishes it from typical licorice flavonoids and isoflavonoids [2]. The compound is commercially available from specialized natural product suppliers in milligram-to-gram quantities for research use, with molecular parameters including LogP of 3.3, tPSA of 92.3 Ų, and 3 hydrogen bond donors .

Glycyuralin E: Differentiation from Licorice Coumarins & Flavonoids


Generic substitution of licorice-derived compounds for Glycyuralin E fails due to fundamental structural divergence that dictates target engagement and biological profile. While licorice contains over 100 flavonoids and 60+ triterpenoids with varying bioactivities, Glycyuralin E belongs to the 2-arylbenzofuran subclass—a chemotype absent from standard licorice extracts marketed as anti-inflammatory or antioxidant reference materials [1]. Critical structural features distinguishing Glycyuralin E include its 3-hydroxymethyl substitution on the benzofuran ring (versus the 3-methyl or 3-carboxy variants in analogs like glycybenzofuran or 7,2′,4′-trihydroxy-3-benzofurancarboxylic acid) and its unique dihydrochromen moiety bearing a 2,2-dimethyl substitution pattern [2]. These structural elements directly influence binding pocket compatibility and metabolic stability; consequently, researchers requiring the precise 2-arylbenzofuran pharmacophore for structure-activity relationship (SAR) studies or target validation cannot assume comparable outcomes when substituting with more abundant coumarins (e.g., glycycoumarin, IC50 8.8 μg/mL anti-HCV) or flavonoids [3]. Procurement decisions must therefore be compound-specific rather than extract-based.

Glycyuralin E: Comparative Procurement Evidence


Structural Differentiation of the 3-Hydroxymethyl Core

Glycyuralin E possesses a 3-hydroxymethyl substitution on the benzofuran ring of its 2-arylbenzofuran scaffold, which differentiates it structurally from closely related 2-arylbenzofuran natural products synthesized via the same cascade [3,3]-sigmatropic rearrangement strategy [1]. Within this compound class, glycybenzofuran bears a 3-methyl group, 7,2′,4′-trihydroxy-3-benzofurancarboxylic acid contains a 3-carboxy group, and puerariafuran carries a 3-phenoxo substituent [1]. The 3-hydroxymethyl moiety in Glycyuralin E introduces a hydrogen bond donor and potential conjugation handle absent in the 3-methyl analog, enabling distinct protein-ligand interaction geometries and derivatization options for probe development.

natural product chemistry structure-activity relationship chemical synthesis pharmacophore mapping

Total Synthesis and Supply Chain Benefits

Glycyuralin E benefits from a documented total synthesis route that enables gram-scale preparation of key intermediates and provides a reliable synthetic supply chain independent of botanical extraction variability [1]. This contrasts with many licorice-derived coumarins that remain accessible only via isolation from plant material. In the collective synthesis study, Glycyuralin E was produced alongside six other 2-arylbenzofuran natural products using a unified cascade [3,3]-sigmatropic rearrangement/aromatization strategy, with the total syntheses of Glycyuralin E, glycybenzofuran, puerariafuran, 7,2′,4′-trihydroxy-3-benzofurancarboxylic acid, and 4′-O-methylcoumestrol reported for the first time [1]. The synthetic accessibility of Glycyuralin E provides procurement advantages including reproducible batch purity, scalable quantity availability, and elimination of botanical seasonal variation affecting isolated natural products.

chemical synthesis procurement reliability batch-to-batch consistency lead optimization

2-Arylbenzofuran Activity in Chondrocyte Inflammation

While direct head-to-head quantitative activity data for Glycyuralin E is absent from published literature, class-level inference from structurally related 2-arylbenzofuran natural products in licorice establishes a bioactivity context. In a 2022 Food & Function study evaluating prenylated phenolic compounds from G. uralensis for anti-osteoarthritic activity, compounds containing 2-arylbenzofuran cores (including glycyuralin Q and glycyuralin R) demonstrated significant NO inhibitory ability in IL-1β-stimulated mouse primary chondrocytes [1]. Compound 1 (glycyuralin Q) was further validated to suppress osteoarthritis-related iNOS, COX-2, TNF-α, IL-6, MMP3, MMP13, and NF-κB in chondrocytes [1]. In contrast, licorice coumarins such as glycycoumarin, glycyrin, and 3-O-methylglycyrol exhibited different levels of anti-inflammatory activities with glycyrin being most potent in standard macrophage assays [2]. Glycyuralin E's distinct 2-arylbenzofuran scaffold may confer chondrocyte-specific targeting profiles that differ from coumarin-class compounds—a critical consideration for osteoarthritis research programs.

anti-inflammatory osteoarthritis nitric oxide inhibition chondrocyte

LogP and tPSA Physicochemical Parameters

Glycyuralin E exhibits physicochemical parameters relevant to formulation and permeability assessment: calculated LogP of 3.3 and topological polar surface area (tPSA) of 92.3 Ų . These values position the compound within favorable ranges for membrane permeability (LogP <5) while maintaining sufficient polarity for aqueous formulation compatibility. The molecular complexity value of 525 and absence of defined atom stereocenters (0 stereocenters) reduce synthetic complexity compared to chiral licorice compounds . For context, glycyrol—a widely studied licorice coumarin—exhibits CYP2C9 inhibition with IC50 of 0.67 μM in human recombinant enzyme assays, demonstrating potent enzyme interaction capacity of structurally related licorice phenolics [1]. The LogP of 3.3 for Glycyuralin E predicts moderate lipophilicity suitable for both in vitro cellular assays (requiring membrane penetration) and in vivo formulation development.

ADME prediction formulation development solubility drug-likeness

Glycyuralin E: Research & Procurement Applications


SAR Studies of 2-Arylbenzofuran Pharmacophores

Researchers conducting systematic SAR analysis of the 2-arylbenzofuran scaffold require Glycyuralin E specifically for its 3-hydroxymethyl substitution pattern. Within the seven-member compound series synthesized via the cascade [3,3]-sigmatropic rearrangement strategy , Glycyuralin E provides the critical hydroxymethyl functional group variation necessary to probe hydrogen bonding interactions with biological targets. Procurement of this specific analog enables comparative binding studies against the 3-methyl (glycybenzofuran), 3-carboxy (7,2′,4′-trihydroxy-3-benzofurancarboxylic acid), and 3-phenoxo (puerariafuran) variants to map pharmacophore requirements. The synthetic accessibility of Glycyuralin E supports iterative analog synthesis for lead optimization programs targeting this scaffold class.

Osteoarthritis & Chondrocyte Inflammation Research

Investigators studying chondrocyte-specific anti-inflammatory mechanisms may select Glycyuralin E based on class-level evidence that 2-arylbenzofuran natural products from G. uralensis (including glycyuralin Q and glycyuralin R) exhibit significant NO inhibitory activity in IL-1β-stimulated primary chondrocytes and suppress osteoarthritis-related iNOS, COX-2, TNF-α, IL-6, MMP3, MMP13, and NF-κB . While Glycyuralin E itself lacks published chondrocyte activity data, its 2-arylbenzofuran core scaffold distinguishes it from coumarin-class anti-inflammatory compounds (e.g., glycycoumarin, glycyrin) that act primarily through macrophage-driven pathways . Procurement of Glycyuralin E for osteoarthritis research should be accompanied by internal validation assays to establish compound-specific potency in the user's experimental system.

Synthetic Methodology and Derivatization

The established total synthesis of Glycyuralin E via cascade [3,3]-sigmatropic rearrangement/aromatization provides a validated platform for medicinal chemistry teams developing novel 2-arylbenzofuran derivatives. The synthetic route, which produced Glycyuralin E alongside six related natural products with varying substitution patterns, enables researchers to access gram-scale quantities of key intermediates . Procurement of authentic Glycyuralin E serves as an analytical reference standard for confirming synthetic product identity via NMR and HRMS comparison. Additionally, the 3-hydroxymethyl group offers a conjugation handle for biotinylation, fluorescent tagging, or prodrug development that is absent in the 3-methyl analog.

Licorice Library Screening & Chemotaxonomy

Research programs screening comprehensive licorice-derived natural product libraries require Glycyuralin E to ensure complete representation of the 2-arylbenzofuran chemotype. The compound's calculated physicochemical parameters (LogP 3.3, tPSA 92.3 Ų) and commercial availability from specialized vendors enable inclusion in medium-to-high-throughput screening campaigns. As a structurally authenticated 2-arylbenzofuran with a documented isolation provenance from G. uralensis [1], Glycyuralin E serves as a positive control for LC-MS-based metabolomics studies and chemotaxonomic investigations comparing Glycyrrhiza species. Procurement quantities from 5 mg to 1 g support both pilot screening and follow-up hit validation experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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